5-Isobutylimidazolidine-2,4-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

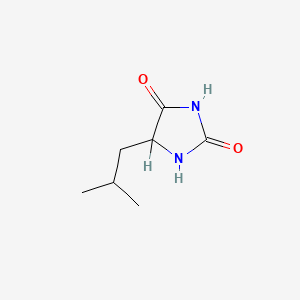

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylpropyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-4(2)3-5-6(10)9-7(11)8-5/h4-5H,3H2,1-2H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRZLHCGXUHRIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875684 | |

| Record name | 2,4-IMIDAZOLIDINEDIONE, 5-(2-METHYLPROPYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58942-03-3, 67337-73-9, 55666-11-0 | |

| Record name | 5-Isobutylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058942033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, 5-(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067337739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67337-73-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-IMIDAZOLIDINEDIONE, 5-(2-METHYLPROPYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Imidazolidinedione, 5-(2-methylpropylidene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Isobutylhydantoin: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Hydantoin Scaffold

The hydantoin motif, a five-membered heterocyclic ring, stands as a cornerstone in medicinal chemistry. Its prevalence in a range of clinically significant drugs underscores its role as a "privileged scaffold" – a molecular framework that demonstrates binding affinity for diverse biological targets. From the anticonvulsant phenytoin to the anticancer agent enzalutamide, the hydantoin core provides a versatile platform for the design of novel therapeutics.[1] This guide delves into the specifics of a particular derivative, 5-isobutylhydantoin, offering a comprehensive exploration of its chemical architecture and synthetic pathways. Understanding the nuances of this molecule is pertinent for researchers engaged in the discovery and development of new chemical entities, particularly those targeting pathways where the isobutyl moiety can confer advantageous pharmacological properties.

Part 1: Elucidating the Chemical Structure of 5-Isobutylhydantoin

Systematic Name: 5-(2-methylpropyl)imidazolidine-2,4-dione CAS Number: 67337-73-9 Molecular Formula: C7H12N2O2 Molecular Weight: 156.18 g/mol

The chemical structure of 5-isobutylhydantoin is characterized by a central imidazolidine-2,4-dione ring. This core is substituted at the C5 position with an isobutyl group. The isobutyl group, with its branched alkyl nature, can play a significant role in the molecule's interaction with biological targets, influencing factors such as binding affinity, selectivity, and metabolic stability.

Structural Features:

-

Hydantoin Core: A five-membered ring containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4. This core possesses both hydrogen bond donor (N-H groups) and acceptor (C=O groups) capabilities, which are crucial for molecular recognition.

-

C5-Substitution: The isobutyl group at the fifth carbon atom is a key feature. The stereochemistry at this position can be a critical determinant of biological activity, and synthetic methods may yield racemic or enantiomerically enriched products.

-

Physicochemical Properties: The presence of the polar hydantoin ring and the nonpolar isobutyl side chain imparts an amphiphilic character to the molecule, influencing its solubility and membrane permeability.

Expected Spectroscopic Characteristics:

| Spectroscopic Method | Expected Features |

| ¹H NMR | Signals corresponding to the N-H protons of the hydantoin ring, a multiplet for the methine proton of the isobutyl group, a doublet for the methyl protons of the isobutyl group, and signals for the methylene protons adjacent to the chiral center. |

| ¹³C NMR | Resonances for the two carbonyl carbons in the hydantoin ring, the C5 carbon bearing the isobutyl group, and the carbons of the isobutyl side chain. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200 cm⁻¹), C=O stretching of the carbonyl groups (typically in the range of 1700-1780 cm⁻¹), and C-H stretching of the alkyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (156.18 g/mol ), along with fragmentation patterns characteristic of the loss of the isobutyl side chain or portions of the hydantoin ring. |

Part 2: Strategic Synthesis of 5-Isobutylhydantoin

The synthesis of 5-substituted hydantoins is a well-established area of organic chemistry, with the Bucherer-Bergs reaction being a prominent and versatile method. This multicomponent reaction offers a direct and efficient route to a wide array of hydantoin derivatives from simple starting materials.

The Bucherer-Bergs Reaction: A Mechanistic Overview

The Bucherer-Bergs reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone) with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.

The logical flow of this synthetic strategy is depicted in the following diagram:

Caption: The Bucherer-Bergs reaction pathway for 5-isobutylhydantoin synthesis.

Experimental Protocol: Bucherer-Bergs Synthesis of 5-Isobutylhydantoin

The following protocol is a representative procedure for the synthesis of 5-isobutylhydantoin, adapted from established methods for similar 5-substituted hydantoins.

Materials:

-

Isovaleraldehyde (3-Methylbutanal)

-

Potassium Cyanide (KCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium carbonate in water. To this solution, add a solution of potassium cyanide in water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Addition of Aldehyde: Add ethanol to the flask, followed by the dropwise addition of isovaleraldehyde with vigorous stirring.

-

Reaction: Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 6-7 in a fume hood to precipitate the crude product. Caution: Acidification of a cyanide-containing solution will generate toxic hydrogen cyanide gas.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. The crude 5-isobutylhydantoin can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure product.

Key Experimental Considerations:

-

Stoichiometry: The molar ratios of the reactants are crucial for optimizing the yield and minimizing side reactions. Typically, a slight excess of cyanide and ammonium carbonate is used.

-

Solvent System: A mixture of ethanol and water is commonly employed to ensure the solubility of both the organic aldehyde and the inorganic salts.

-

Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures to drive the reaction to completion. The optimal reaction time will vary depending on the specific substrate and conditions.

-

Safety: The use of potassium cyanide and the potential generation of hydrogen cyanide gas necessitate strict adherence to safety protocols, including the use of personal protective equipment and a well-ventilated fume hood.

Part 3: Applications in Drug Development and Future Perspectives

The hydantoin scaffold is a well-established pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications. While specific biological activity data for 5-isobutylhydantoin is not extensively documented in publicly available literature, its structural relationship to the amino acid leucine provides a strong rationale for its potential utility in drug discovery.

Potential Therapeutic Areas:

-

Anticancer Activity: Many hydantoin derivatives have demonstrated potent anticancer properties. The isobutyl group, being a key feature of the amino acid leucine, could facilitate interactions with biological targets involved in cancer cell metabolism and signaling, such as amino acid transporters or enzymes that recognize leucine. A study on novel 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives has shown significant anti-tumor potential in human colon cancer cell lines, highlighting the importance of the alkyl substituent at the C5 position.[2]

-

Antimicrobial Agents: The hydantoin ring is present in some antimicrobial agents. The lipophilic isobutyl group could enhance the ability of the molecule to penetrate microbial cell membranes, potentially leading to antimicrobial activity.

-

Neurological Disorders: Given the prevalence of hydantoins in anticonvulsant drugs, 5-isobutylhydantoin could be investigated for its potential activity on ion channels or receptors in the central nervous system.

The synthesis of a library of 5-isobutylhydantoin analogs with modifications at the N1 and N3 positions would be a logical next step in exploring its structure-activity relationship (SAR). Such studies, coupled with in silico modeling and in vitro biological screening, could unveil novel therapeutic applications for this versatile molecule.

Conclusion

5-Isobutylhydantoin represents a synthetically accessible and medicinally relevant molecule. Its structure, featuring the privileged hydantoin scaffold and a leucine-like isobutyl side chain, makes it an attractive candidate for further investigation in drug discovery programs. The robust and scalable Bucherer-Bergs reaction provides a reliable method for its synthesis, enabling the generation of sufficient quantities for biological evaluation. As the demand for novel therapeutics continues to grow, the exploration of underexplored chemical space, including derivatives of established pharmacophores like 5-isobutylhydantoin, will be crucial in the quest for new and effective medicines.

References

- 1. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the CAS number for 5-Isobutylimidazolidine-2,4-dione?

An In-Depth Technical Guide to 5-Isobutylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the hydantoin class. The primary identifier for this compound is CAS Number: 67337-73-9 .[1] Hydantoins are a significant scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities.[2][3] This document details the synthesis of this compound via the Bucherer-Bergs reaction, its physicochemical properties, methods for its characterization, and the broader biological context of the imidazolidine-2,4-dione class of molecules. Experimental protocols for synthesis and a representative biological assay are provided to offer actionable insights for laboratory professionals.

Core Compound Identification and Properties

This compound is a derivative of imidazolidine-2,4-dione, also known as hydantoin, substituted at the 5-position with an isobutyl group. Its core identifiers and computed physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 67337-73-9 | [ChemSrc][1] |

| Molecular Formula | C₇H₁₂N₂O₂ | (Calculated) |

| Molecular Weight | 156.18 g/mol | (Calculated) |

| IUPAC Name | 5-(2-methylpropyl)imidazolidine-2,4-dione | (Standard Nomenclature) |

| Synonyms | 5-Isobutylhydantoin | (Common Name) |

Synthesis Pathway: The Bucherer-Bergs Reaction

The most established and versatile method for synthesizing 5,5-disubstituted and 5-substituted hydantoins is the Bucherer-Bergs reaction.[4][5] This multicomponent reaction offers an efficient pathway to compounds like this compound from readily available starting materials.[6][7]

Reaction Mechanism

The reaction proceeds by heating an aldehyde or ketone (in this case, 3-methylbutanal) with potassium cyanide and ammonium carbonate.[4][8] The mechanism involves the initial formation of an aminonitrile intermediate, which then undergoes cyclization to yield the final hydantoin product.[6][9]

The key steps are:

-

Formation of an imine from the aldehyde and ammonia (derived from ammonium carbonate).

-

Nucleophilic attack by the cyanide ion to form an α-aminonitrile.

-

Nucleophilic addition of the amino group to carbon dioxide (from ammonium carbonate) to form a cyano-carbamic acid.

-

Intramolecular cyclization and rearrangement to yield the stable hydantoin ring.[8]

Caption: Workflow of the Bucherer-Bergs reaction for hydantoin synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established Bucherer-Bergs reaction conditions.[4][6][10]

Materials:

-

3-Methylbutanal (Isovaleraldehyde)

-

Potassium Cyanide (KCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine ammonium carbonate (2.0 molar equivalents) and 50 mL of 50% aqueous ethanol. Stir the mixture until the solid is mostly dissolved.

-

Addition of Reactants: Add 3-methylbutanal (1.0 molar equivalent) to the flask. Subsequently, and with extreme caution in a well-ventilated fume hood, add potassium cyanide (1.2 molar equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-70°C) with continuous stirring.[5][10] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup and Isolation: After cooling the mixture to room temperature, slowly acidify it with concentrated HCl to a pH of ~2-3. This step should be performed in a fume hood as it may release residual hydrogen cyanide gas.

-

Precipitation: The hydantoin product will precipitate out of the acidic solution. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the crude product by vacuum filtration and wash the solid with cold water. The product can be further purified by recrystallization from hot water or an ethanol/water mixture to yield pure this compound as a crystalline solid.

Safety Precaution: Potassium cyanide is highly toxic. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). A cyanide antidote kit should be readily available.[6]

Analytical Characterization

Structural confirmation of the synthesized this compound is achieved through standard spectroscopic techniques. The following table outlines the expected spectral data based on the compound's structure and data from analogous compounds.[2]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isobutyl group protons (doublet for two CH₃, multiplet for CH, and multiplet for CH₂), a signal for the C5-proton, and two broad singlets for the N-H protons of the hydantoin ring. |

| ¹³C NMR | Resonances for the two carbonyl carbons (C2 and C4) in the downfield region (~155-175 ppm), signals for the isobutyl carbons, and a signal for the C5 carbon. |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (157.09). |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3200 cm⁻¹), C-H stretching (~2960 cm⁻¹), and two distinct C=O stretching bands for the hydantoin ring (~1710 and ~1770 cm⁻¹). |

Biological and Pharmacological Context of Hydantoins

The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[2][3] While specific bioactivity data for this compound is not extensively published, its structural class is associated with significant therapeutic potential.

| Biological Activity | Examples of Hydantoin Derivatives | References |

| Anticancer | 5-aryl-substituted hydantoins have shown efficacy against various cancer cell lines. | [11][12][13] |

| Antimicrobial | Thiazolidine-2,4-diones and hydantoins exhibit activity against Gram-positive and Gram-negative bacteria. | [14][15] |

| Anticonvulsant | Phenytoin (5,5-diphenylhydantoin) is a well-known antiepileptic drug. | [4][10] |

| Anti-inflammatory | Certain derivatives have been investigated as inhibitors of inflammatory pathways. | [3][16] |

Given this precedent, this compound represents a valuable candidate for screening in anticancer, antimicrobial, and neurological disease assays.

Exemplary Protocol: Antimicrobial Susceptibility Testing

To assess the potential antimicrobial activity of this compound, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) can be employed.[15]

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step MIC Protocol

-

Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with sterile Mueller-Hinton broth to achieve a range of desired concentrations.

-

Bacterial Inoculum: Prepare a bacterial suspension (e.g., Staphylococcus aureus) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only) in the plate.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion and Future Directions

This compound (CAS: 67337-73-9) is a readily synthesizable member of the pharmacologically significant hydantoin family. The Bucherer-Bergs reaction provides a reliable and scalable method for its production. While this specific molecule remains underexplored, the extensive history of its structural class suggests high potential for its application in drug discovery. Future research should focus on the synthesis and subsequent screening of this compound and its derivatives in a variety of biological assays, particularly for anticancer and antimicrobial activities, to unlock its therapeutic potential.

References

- 1. This compound | CAS#:67337-73-9 | Chemsrc [chemsrc.com]

- 2. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijpbs.com [ijpbs.com]

- 15. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI [encyclopedia.pub]

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Isobutylhydantoin

This guide provides a comprehensive overview of the physical and chemical properties of 5-isobutylhydantoin, a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information on its close structural isomer, 5-isobutyl-5-methylhydantoin, and related 5,5-disubstituted hydantoins to provide a robust predictive profile. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to the Hydantoin Scaffold

The hydantoin ring system is a five-membered heterocycle containing two nitrogen atoms and two carbonyl groups. This privileged scaffold is found in a variety of biologically active molecules, both natural and synthetic. The biological activity of hydantoin derivatives is largely influenced by the nature of the substituents at the C5 position of the ring. Notably, 5,5-disubstituted hydantoins have garnered significant attention for their diverse pharmacological activities, including anticonvulsant, antitumor, and anti-inflammatory properties.[1][2] The structural rigidity and the presence of hydrogen bond donors and acceptors make the hydantoin moiety an attractive framework for the design of novel therapeutic agents.

Molecular Structure and Identification

5-Isobutylhydantoin, systematically named 5-(2-methylpropyl)imidazolidine-2,4-dione, possesses a core hydantoin ring with an isobutyl group attached to the fifth carbon.

Molecular Formula: C₇H₁₂N₂O₂

Molecular Weight: 170.21 g/mol

Canonical SMILES: CC(C)CC1C(=O)NC(=O)N1

Physicochemical Properties

Direct experimental data for 5-isobutylhydantoin is not extensively reported. Therefore, the following table includes data for its close structural isomer, 5-isobutyl-5-methylhydantoin, which provides a valuable point of reference. Predicted values for 5-isobutylhydantoin are also included, based on computational models and structure-activity relationships within the hydantoin class.

| Property | 5-Isobutyl-5-methylhydantoin (Isomer) | 5-Isobutylhydantoin (Predicted) | Data Source |

| Melting Point | 144.5 °C | Expected to be in a similar range, likely slightly lower due to reduced molecular weight and potentially different crystal packing. | [3] |

| Boiling Point | Not available | High, likely > 300 °C (decomposes) | N/A |

| Density | 1.043 ± 0.06 g/cm³ (Predicted) | ~1.0-1.1 g/cm³ | [3] |

| pKa | 8.93 ± 0.10 (Predicted) | Expected to be in a similar range (8.5-9.5) | [3] |

| Solubility | Data not available. Generally, hydantoins exhibit moderate solubility in water and are soluble in many organic solvents. | Moderately soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in nonpolar solvents like hexane. | General chemical principles |

Synthesis of 5-Isobutylhydantoin

The most common and efficient method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction . This one-pot, multicomponent reaction involves the treatment of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate. For the synthesis of 5-isobutylhydantoin, the starting material would be isovaleraldehyde (3-methylbutanal).

Reaction Mechanism

The Bucherer-Bergs reaction proceeds through the initial formation of an aminonitrile intermediate from the aldehyde. This is followed by the addition of cyanate (formed in situ from the decomposition of ammonium carbonate) to the aminonitrile, which then undergoes an intramolecular cyclization to yield the hydantoin product.

Caption: Workflow for the Bucherer-Bergs synthesis of 5-isobutylhydantoin.

Experimental Protocol: Bucherer-Bergs Synthesis

Materials:

-

Isovaleraldehyde (3-methylbutanal)

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a well-ventilated fume hood, dissolve ammonium carbonate (approximately 2.0 molar equivalents) and potassium cyanide (approximately 1.1 molar equivalents) in a mixture of ethanol and water (typically 1:1 v/v). Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

To this solution, add isovaleraldehyde (1.0 molar equivalent) dropwise with stirring.

-

Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for several hours (typically 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7. This should be done slowly and with cooling, as the neutralization reaction can be exothermic.

-

The 5-isobutylhydantoin product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Spectral Analysis

Infrared (IR) Spectroscopy

The IR spectrum of a hydantoin is characterized by strong absorptions corresponding to the carbonyl groups and N-H stretching vibrations.

Predicted IR Absorptions for 5-Isobutylhydantoin:

-

N-H Stretch: A broad peak in the region of 3200-3400 cm⁻¹ is expected, characteristic of the N-H bonds in the hydantoin ring.

-

C-H Stretch: Peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the isobutyl group.

-

C=O Stretch: Two strong, sharp peaks are anticipated in the region of 1700-1780 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the two carbonyl groups in the hydantoin ring.

-

C-N Stretch: Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-N stretching and other skeletal vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum of 5-Isobutylhydantoin:

-

N-H Protons: Two broad singlets are expected for the two N-H protons, likely in the range of 7-11 ppm. The exact chemical shift will be dependent on the solvent and concentration.

-

C5-H Proton: A multiplet corresponding to the single proton at the C5 position, coupled to the adjacent CH₂ group of the isobutyl substituent. The chemical shift is predicted to be in the range of 3.5-4.5 ppm.

-

Isobutyl Group Protons:

-

A doublet for the six methyl protons (-CH(CH₃)₂), typically around 0.9-1.0 ppm.

-

A multiplet for the methine proton (-CH(CH₃)₂), likely between 1.5-2.0 ppm.

-

A multiplet for the methylene protons (-CH₂-), adjacent to the C5 of the hydantoin ring, expected around 1.2-1.8 ppm.

-

Predicted ¹³C NMR Spectrum of 5-Isobutylhydantoin:

-

Carbonyl Carbons (C2 and C4): Two distinct signals in the downfield region, typically between 155-180 ppm.

-

C5 Carbon: A signal in the range of 55-65 ppm.

-

Isobutyl Group Carbons:

-

The -CH₂- carbon signal is expected around 40-50 ppm.

-

The -CH- carbon signal is predicted to be in the range of 25-35 ppm.

-

The two equivalent -CH₃ carbon signals will appear in the upfield region, typically around 20-25 ppm.

-

Mass Spectrometry (MS)

The mass spectrum of 5-isobutylhydantoin is expected to show a molecular ion peak (M⁺) at m/z = 170. Fragmentation patterns would likely involve the loss of the isobutyl group and cleavage of the hydantoin ring. The mass spectrum for the isomer, 5-isobutyl-5-methylhydantoin, shows a prominent molecular ion peak at m/z 170.

Chemical Reactivity

The chemical reactivity of 5-isobutylhydantoin is governed by the functional groups present in its structure.

-

Acidity of N-H Protons: The protons on the nitrogen atoms are weakly acidic and can be deprotonated by a strong base. This allows for N-alkylation or N-acylation reactions to introduce further functionality.

-

Hydrolysis: Under strong acidic or basic conditions, the hydantoin ring can be hydrolyzed to yield the corresponding α-amino acid, in this case, leucine. This reactivity is a cornerstone of the Strecker amino acid synthesis, for which the Bucherer-Bergs reaction is a key variation.

-

Reactions at the C5 Position: While the C5 position is substituted, reactions involving the isobutyl group are possible, though they would require more specific and potentially harsh conditions.

Applications in Drug Development

The hydantoin scaffold is a well-established pharmacophore in medicinal chemistry. 5,5-Disubstituted hydantoins, in particular, have shown a broad range of biological activities.

Caption: Potential therapeutic applications of 5-isobutylhydantoin.

Anticonvulsant Activity

Hydantoin derivatives are a well-known class of anticonvulsant drugs.[4] Phenytoin (5,5-diphenylhydantoin) is a prominent example and has been used for decades in the treatment of epilepsy. The mechanism of action is believed to involve the blockage of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the propagation of seizure activity. The nature of the substituents at the C5 position plays a crucial role in the anticonvulsant potency and selectivity. 5,5-Dialkylhydantoins have also been investigated for their anticonvulsant properties.[5][6]

Antitumor Activity

Numerous studies have demonstrated the antitumor potential of hydantoin derivatives.[7][8][9] They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression and the disruption of cellular signaling pathways. The structural versatility of the hydantoin scaffold allows for the design of derivatives with improved potency and selectivity against specific cancer targets.

Other Potential Applications

The hydantoin ring has been incorporated into molecules with a wide array of other biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1][10] The specific profile of 5-isobutylhydantoin would require dedicated biological screening to be fully elucidated.

Safety and Handling

As a laboratory chemical with limited toxicological data, 5-isobutylhydantoin should be handled with care. Standard laboratory safety practices should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

5-Isobutylhydantoin is a molecule of significant interest for medicinal chemists and drug development professionals. While direct experimental data is limited, a comprehensive understanding of its physical and chemical properties can be inferred from its structural analogs. The well-established Bucherer-Bergs synthesis provides a reliable route to access this compound. The proven biological activities of the 5,5-disubstituted hydantoin class, particularly in the areas of epilepsy and oncology, highlight the potential of 5-isobutylhydantoin as a lead compound for the development of novel therapeutics. Further experimental investigation into its specific properties and biological profile is warranted to fully explore its potential.

References

- 1. Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases | MDPI [mdpi.com]

- 2. Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. | Semantic Scholar [semanticscholar.org]

- 5. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5,5-disubstituted hydantoins: syntheses and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,3-Dichloro-5,5-dimethylhydantoin(118-52-5) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Isobutylimidazolidine-2,4-dione

A Senior Application Scientist's Synthesis of Field-Proven Insights and Authoritative Research

Foreword: Navigating the Knowns and Unkowns

In the landscape of drug discovery and development, it is not uncommon to encounter compounds with significant therapeutic potential but an incompletely elucidated mechanism of action. 5-Isobutylimidazolidine-2,4-dione, a member of the hydantoin family, represents such a case. While direct, specific research on its molecular interactions is nascent, the extensive body of work on the broader imidazolidine-2,4-dione scaffold provides a robust framework for postulating its likely biological activities. This guide, therefore, presents a scientifically grounded exploration of the putative mechanism of action of this compound. By synthesizing data from structurally related compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource to guide future investigations. It is imperative to recognize that the mechanisms detailed herein are extrapolated and serve as a foundation for hypothesis-driven experimental validation.

Introduction to the Imidazolidine-2,4-dione (Hydantoin) Scaffold

The imidazolidine-2,4-dione ring system, commonly known as hydantoin, is a privileged scaffold in medicinal chemistry.[1] This five-membered heterocyclic core is present in a multitude of natural and synthetic compounds exhibiting a wide array of pharmacological properties.[1][2] The versatility of the hydantoin structure, with potential for substitution at the N-1, N-3, and C-5 positions, allows for the fine-tuning of its biological activity, leading to the development of compounds with diverse therapeutic applications.[3][4]

Derivatives of the hydantoin scaffold have demonstrated significant potential in various therapeutic areas, including:

-

Anticancer Activity: Various hydantoin and thiohydantoin derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[5][6]

-

Antiviral Properties: Certain hydantoins have been investigated for their ability to inhibit viral replication.[7]

-

Metabolic Regulation: The structural similarity of hydantoins to thiazolidinediones, a class of antidiabetic drugs, has prompted investigation into their role in metabolic diseases.[8][9]

The isobutyl substituent at the C-5 position of this compound is a key feature that likely influences its pharmacokinetic and pharmacodynamic properties, contributing to its specific biological profile that warrants dedicated investigation.

Postulated Mechanisms of Action: A Multi-Target Hypothesis

Based on the established activities of structurally related compounds, the mechanism of action of this compound is likely to be multifaceted. We will explore three primary putative mechanisms: inhibition of cancer-related signaling pathways, modulation of metabolic targets, and interaction with ion channels.

Putative Anticancer Activity: Interference with Pro-Survival Signaling

A significant body of research points to the anticancer potential of hydantoin and thiohydantoin derivatives. The proposed mechanisms often converge on the inhibition of critical signaling pathways that drive cancer cell proliferation and survival.

2.1.1. Inhibition of the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several 5-arylidene substituted thiohydantoin derivatives have been reported to exhibit anticancer activity through the inhibition of this pathway.[5] It is plausible that this compound could exert similar effects.

Hypothesized Signaling Pathway Inhibition

Caption: Postulated inhibition of the PI3K/AKT signaling pathway by this compound.

2.1.2. Modulation of Androgen Receptor (AR) and Mutant Isocitrate Dehydrogenase (IDH)

For cancers such as prostate cancer, the androgen receptor is a key driver of tumor growth. Thiohydantoin derivatives have been shown to inhibit AR.[5] Similarly, mutant isocitrate dehydrogenase (IDH) has emerged as a therapeutic target in certain cancers, and thiohydantoins have been identified as potential inhibitors.[3][5] While the isobutyl moiety of this compound differs from the substituents in the studied compounds, the shared hydantoin core suggests that these targets should be considered in mechanistic studies.

Potential as a Metabolic Modulator

The structural analogy between imidazolidine-2,4-diones and thiazolidine-2,4-diones, a class of drugs used to treat type 2 diabetes, suggests a potential role for this compound in metabolic regulation.[8][9]

2.2.1. Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Thiazolidinediones, such as rosiglitazone and pioglitazone, exert their insulin-sensitizing effects through agonism of PPARγ, a nuclear receptor that regulates fatty acid storage and glucose metabolism.[10] Given the structural similarities, it is conceivable that this compound could act as a PPARγ agonist, although likely with different potency and selectivity.

2.2.2. Inhibition of Protein Tyrosine Phosphatase-1B (PTP1B)

PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity. Derivatives of the imidazolidine-2,4-dione scaffold have been investigated as selective inhibitors of PTP1B.[1]

Experimental Workflow: Assessing Metabolic Activity

Caption: A streamlined experimental workflow to investigate the potential metabolic effects of this compound.

Modulation of Ion Channels

Ion channels are fundamental to a vast range of physiological processes, and their modulation represents a key therapeutic strategy for numerous diseases.[11][12] While direct evidence linking this compound to specific ion channels is lacking, the broad bioactivity of related heterocyclic compounds suggests this as a plausible area of investigation. For instance, certain potassium channels are targets for drugs with applications in autoimmune diseases.[13] Given the diverse roles of ion channels, a broad screening approach would be necessary to identify any potential interactions.

Methodologies for Mechanistic Elucidation

To validate the putative mechanisms of action of this compound, a systematic and multi-pronged experimental approach is essential.

In Vitro Target-Based Assays

-

Kinase Inhibition Assays: A panel of kinase assays, particularly focusing on key members of the PI3K/AKT/mTOR pathway, should be employed to determine direct inhibitory activity.

-

Receptor Binding and Reporter Gene Assays: To assess affinity for nuclear receptors, competitive binding assays and luciferase-based reporter gene assays for PPARγ and AR are recommended.

-

Enzyme Inhibition Assays: Direct enzymatic assays for PTP1B and mutant IDH will quantify the inhibitory potential of the compound.

Cell-Based Assays

-

Cancer Cell Line Proliferation Assays: The MTT or CellTiter-Glo assay should be used to evaluate the cytotoxic and cytostatic effects of this compound across a panel of cancer cell lines representing different tumor types.

-

Western Blotting: This technique is crucial for probing the phosphorylation status and total protein levels of key signaling molecules within the PI3K/AKT pathway (e.g., p-AKT, total AKT) following compound treatment.

-

Immunofluorescence Microscopy: To visualize the subcellular localization of target proteins, such as the nuclear translocation of AR or PPARγ, upon treatment with the compound.

-

Adipocyte Differentiation and Glucose Uptake Assays: For metabolic studies, 3T3-L1 preadipocytes can be used to assess the compound's ability to induce differentiation (visualized by Oil Red O staining) and enhance glucose uptake.

In Vivo Models

-

Xenograft Models: To evaluate the in vivo anticancer efficacy, human cancer cell lines can be implanted into immunocompromised mice, followed by treatment with this compound.

-

Genetically Engineered Mouse Models (GEMMs): For more clinically relevant models, GEMMs that spontaneously develop tumors with specific genetic alterations (e.g., PTEN loss for hyperactivated PI3K signaling) should be utilized.

-

Metabolic Disease Models: The db/db mouse model of type 2 diabetes is the gold standard for assessing the in vivo efficacy of potential antidiabetic agents.[10]

Summary and Future Directions

While the precise molecular mechanism of this compound remains to be definitively elucidated, the wealth of data on the broader hydantoin and thiazolidinedione families provides a strong foundation for hypothesis-driven research. The most promising putative mechanisms appear to be the inhibition of pro-survival signaling pathways in cancer and the modulation of key metabolic targets.

Future research should focus on a systematic evaluation of these postulated mechanisms using the experimental approaches outlined in this guide. A comprehensive understanding of the compound's mechanism of action will be critical for its potential translation into a therapeutic agent. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs, will be invaluable for optimizing the potency, selectivity, and pharmacokinetic properties of this promising scaffold.

References

- 1. 1-Butylimidazolidine-2,4-dione|33599-32-5 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI [encyclopedia.pub]

- 10. 5-aryl thiazolidine-2,4-diones: discovery of PPAR dual alpha/gamma agonists as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Ion channels in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Channelpedia [channelpedia.epfl.ch]

The Biological Frontier of 5-Isobutylhydantoin Derivatives: A Technical Guide to Anticonvulsant Drug Discovery

This guide provides an in-depth exploration of the biological activities of 5-isobutylhydantoin derivatives, with a primary focus on their potential as anticonvulsant agents. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with actionable experimental insights to navigate the complexities of developing novel antiepileptic drugs.

Introduction: The Enduring Legacy and Unmet Needs of Hydantoin Anticonvulsants

The hydantoin scaffold represents a cornerstone in the history of antiepileptic drug discovery, with phenytoin being a landmark therapeutic agent for decades.[1] These heterocyclic compounds have a well-established role in the management of partial and tonic-clonic seizures.[1] Their primary mechanism of action involves the modulation of voltage-gated sodium channels, a key player in neuronal excitability and seizure propagation.[2] By stabilizing the inactivated state of these channels, hydantoins limit the repetitive firing of neurons that characterizes seizure activity.[2]

Despite the success of early hydantoins, the quest for novel derivatives with improved therapeutic profiles continues. The need for agents with broader efficacy, reduced side effects such as drowsiness and dizziness, and lower potential for drug-drug interactions remains a significant driver in modern medicinal chemistry.[3] The strategic modification of the hydantoin core, particularly at the C-5 position, offers a promising avenue for achieving these goals. The introduction of an isobutyl group at this position presents an intriguing structural variation that warrants a detailed investigation into its impact on anticonvulsant activity and neurotoxicity.

The Putative Mechanism of Action: Targeting Neuronal Excitability

The anticonvulsant effect of hydantoin derivatives is predominantly attributed to their interaction with voltage-gated sodium channels (VGSCs) in neuronal membranes.[2][4] This interaction is both voltage- and use-dependent, meaning the blocking effect is more pronounced in neurons that are rapidly firing, a hallmark of epileptic seizures.

Modulation of Voltage-Gated Sodium Channels

VGSCs cycle through three main states: resting, activated (open), and inactivated. During a seizure, rapid and sustained neuronal depolarization leads to a high frequency of action potentials. Hydantoins are thought to bind preferentially to the inactivated state of the sodium channel, slowing its recovery to the resting state.[2] This action reduces the number of available channels that can open in response to subsequent depolarization, thereby suppressing the sustained high-frequency firing of neurons and preventing the spread of seizure activity.[2] It is hypothesized that 5-isobutylhydantoin derivatives share this fundamental mechanism of action.

Caption: Proposed mechanism of 5-isobutylhydantoin derivatives targeting voltage-gated sodium channels.

Synthesis and Screening: A Workflow for Discovery and Evaluation

The journey from a conceptual molecule to a potential drug candidate involves a systematic process of chemical synthesis followed by rigorous biological screening.

General Synthesis of 5-Isobutylhydantoin Derivatives

While specific synthetic routes for novel 5-isobutylhydantoin derivatives would be proprietary, a common approach involves the Bucherer-Bergs reaction or related multi-component reactions. These methods typically utilize an aldehyde or ketone (in this case, isovaleraldehyde), a cyanide source (e.g., potassium cyanide), and a carbonate source (e.g., ammonium carbonate) to construct the hydantoin ring system. Subsequent modifications at the N-1 and N-3 positions can be achieved through alkylation or other functional group interconversions to generate a library of analogs for screening.[5]

Workflow for Anticonvulsant Drug Screening

A standardized workflow is crucial for the efficient and reliable evaluation of new chemical entities. This process typically begins with broad in vivo screening to identify active compounds, followed by more detailed characterization of their potency, toxicity, and mechanism of action.

Caption: A typical workflow for the discovery and evaluation of novel anticonvulsant agents.

Key Experimental Protocols

The following protocols are fundamental for the preclinical evaluation of potential anticonvulsant compounds.

Maximal Electroshock (MES) Test

The MES test is a widely used animal model for identifying compounds effective against generalized tonic-clonic seizures.[3][6] It assesses a compound's ability to prevent the spread of seizures through neural tissue.[3]

Protocol:

-

Animal Model: Adult male mice (e.g., CF-1 strain, 20-25 g) are commonly used.

-

Compound Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., 10% DMSO in saline) is included.[7]

-

Time to Peak Effect: The time between compound administration and testing is critical and should be determined in preliminary studies. A common time point is 30 minutes post-i.p. injection.[7]

-

Electrode Placement and Stimulation: Corneal electrodes are used to deliver a constant alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[3] Prior to stimulation, a drop of saline is applied to the corneas to ensure good electrical contact.[3]

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.[3]

-

Data Analysis: The dose at which 50% of the animals are protected (ED50) is calculated using probit analysis.

Rotarod Neurotoxicity Test

This test is essential for assessing the potential motor impairment and sedative effects of a compound, which are common undesirable side effects of anticonvulsants.[1]

Protocol:

-

Apparatus: A rotating rod apparatus with a set speed (e.g., 5-10 rpm).

-

Animal Training: Mice are trained to remain on the rotating rod for a predetermined period (e.g., 1-2 minutes) before compound administration.

-

Compound Administration: The test compound is administered at various doses, typically at the same time points as the anticonvulsant testing.

-

Testing: At the time of peak effect, each mouse is placed on the rotating rod, and the time it remains on the rod is recorded.

-

Endpoint: An animal is considered to have failed the test if it falls off the rod within the predetermined time.

-

Data Analysis: The dose at which 50% of the animals exhibit neurotoxicity (TD50) is calculated.

Structure-Activity Relationships (SAR)

While specific SAR data for a series of 5-isobutylhydantoin derivatives is not extensively published, general principles for hydantoin anticonvulsants can guide future design efforts.

-

C-5 Substitution: The nature of the substituent at the C-5 position is critical for anticonvulsant activity. Aromatic or bulky alkyl groups are often associated with efficacy in the MES test.[2] The isobutyl group, being a branched alkyl chain, may offer a balance of lipophilicity and steric bulk that could favorably interact with the sodium channel.

-

N-1 and N-3 Substitution: Modifications at the N-1 and N-3 positions can influence the pharmacokinetic and pharmacodynamic properties of the molecule. Small alkyl groups at these positions have been shown to modulate activity and toxicity.[8] For instance, N-methylation can alter metabolism and brain penetration.

Table 1: Hypothetical SAR for 5-Isobutylhydantoin Derivatives

| R1 (N-1) | R3 (N-3) | Expected MES Activity | Expected Neurotoxicity | Rationale |

| H | H | Baseline | Baseline | Unsubstituted parent compound. |

| CH3 | H | Potentially Increased | Potentially Increased | N-methylation may enhance brain penetration but could also increase off-target effects. |

| H | CH3 | Potentially Increased | Potentially Increased | Similar to N-1 methylation, this could affect metabolic stability and receptor binding. |

| H | CH2OH | Potentially Decreased | Potentially Decreased | The introduction of a polar group may reduce lipophilicity and brain penetration, potentially lowering both efficacy and toxicity. |

Future Directions and Conclusion

The exploration of 5-isobutylhydantoin derivatives as potential anticonvulsant agents is a promising area of research. The established safety and efficacy of the hydantoin scaffold provide a solid foundation for the development of new analogs with improved properties. Future research should focus on the synthesis of a diverse library of 5-isobutylhydantoin derivatives with systematic modifications at the N-1 and N-3 positions. Rigorous screening using the MES and rotarod tests will be essential to identify lead compounds with a high protective index. Subsequent mechanistic studies, including electrophysiological assessments of their effects on sodium channels, will be crucial for validating their mechanism of action and guiding further optimization. The ultimate goal is to develop a novel anticonvulsant that offers a significant clinical advantage over existing therapies for epilepsy.

References

- 1. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 4. SAR of Anticonvulsant Drugs | PPT [slideshare.net]

- 5. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide: The Pivotal Role of 5-Isobutylhydantoin in Modern Amino Acid Synthesis

Abstract

The industrial production of enantiomerically pure α-amino acids is a cornerstone of the pharmaceutical, food, and fine chemical industries. Traditional chemical synthesis methods, while effective, often result in racemic mixtures that are costly to resolve and environmentally burdensome.[1] This guide provides a comprehensive technical overview of the "Hydantoinase Process," a superior biocatalytic strategy that leverages 5-isobutylhydantoin as a key precursor for the synthesis of L-leucine. We will explore the intricate enzymatic cascade, the principles of dynamic kinetic resolution, process optimization strategies, and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development and biotechnology.

Introduction: The Chirality Challenge in Amino Acid Production

Amino acids, the fundamental building blocks of proteins, are chiral molecules (with the exception of glycine), existing as L- and D-enantiomers. Biological systems exhibit profound stereospecificity, almost exclusively utilizing L-amino acids for protein synthesis.[1] Conversely, D-amino acids are crucial intermediates for synthesizing vital pharmaceuticals, including semi-synthetic antibiotics, pesticides, and sweeteners.[1][2] Consequently, the demand for optically pure amino acids is immense.

Chemical synthesis routes typically produce a 50:50 racemic mixture of D- and L-forms, necessitating difficult and inefficient resolution steps.[1] The "Hydantoinase Process" emerges as an elegant and economically viable alternative, offering a pathway to achieve a theoretical 100% yield of a single, desired enantiomer from a racemic starting material.[3] This process hinges on the use of 5-substituted hydantoins, and for the production of the essential amino acid L-leucine, 5-isobutylhydantoin is the central precursor.

5-Isobutylhydantoin: The Synthetic Precursor

5-Isobutylhydantoin is a heterocyclic organic compound, a derivative of hydantoin with an isobutyl group attached at the 5-position of the ring. This isobutyl side chain corresponds directly to that of the target amino acid, leucine.

Chemical Synthesis

The industrial synthesis of D,L-5-isobutylhydantoin is typically achieved through a variation of the Bucherer-Bergs reaction. This multi-component reaction involves the condensation of an aldehyde (isovaleraldehyde), ammonium carbonate, and an alkali metal cyanide (e.g., sodium cyanide). Isovaleraldehyde itself is a logical starting material as it is structurally related to leucine's natural precursor, α-ketoisocaproate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.

Caption: Synthesis pathway for D,L-5-isobutylhydantoin.

The Hydantoinase Process: A Multi-Enzyme Cascade

The core of L-leucine production from 5-isobutylhydantoin is a sophisticated, three-enzyme cascade that exemplifies the power of biocatalysis. This system achieves a Dynamic Kinetic Resolution (DKR), where the undesired enantiomer is continuously racemized back to the racemic mixture, allowing for its eventual conversion to the desired product.[4] This circumvents the 50% yield limitation of standard kinetic resolutions.

The three critical enzymes involved are:

-

Hydantoin Racemase: Catalyzes the interconversion of D- and L-5-isobutylhydantoin.

-

Stereoselective Hydantoinase: Hydrolyzes one enantiomer of the hydantoin ring.

-

Stereospecific N-Carbamoylase: Hydrolyzes the resulting N-carbamoyl-amino acid to the final, free amino acid.

Caption: The enzymatic cascade for L-leucine synthesis.

Step 1: Racemization of 5-Isobutylhydantoin

The process begins with a racemic mixture of D,L-5-isobutylhydantoin. For the conversion to exceed 50%, the unreacted enantiomer must be converted into the reactive one. While some 5-substituted hydantoins can racemize spontaneously under the alkaline pH conditions often used in the process, this is not always efficient.[5] The inclusion of a dedicated hydantoin racemase enzyme dramatically accelerates this crucial step, ensuring a continuous supply of the substrate enantiomer for the hydantoinase and driving the reaction toward a theoretical yield of 100%.[1][5]

Step 2: Stereoselective Ring Cleavage by Hydantoinase

A stereoselective hydantoinase (a type of cyclic amidase, EC 3.5.2.2) initiates the conversion by catalyzing the hydrolytic cleavage of the hydantoin ring.[6][7] For the production of L-amino acids, an L-selective hydantoinase is employed. This enzyme specifically recognizes and acts upon L-5-isobutylhydantoin, hydrolyzing it to form N-carbamoyl-L-leucine. The D-enantiomer is largely untouched by the enzyme and is instead channeled back into the racemic pool by the hydantoin racemase.

Step 3: Stereospecific Hydrolysis by N-Carbamoylase

The intermediate, N-carbamoyl-L-leucine, is then acted upon by a highly enantiospecific N-carbamoyl-L-amino acid amidohydrolase (L-carbamoylase).[1] This enzyme hydrolyzes the carbamoyl group, releasing the final product, L-leucine, along with ammonia and carbon dioxide. The high specificity of this enzyme is critical for ensuring the exceptional optical purity (>99%) of the final amino acid product.[8]

Industrial Application & Process Optimization

For commercial feasibility, the hydantoinase process has been significantly optimized. A key advancement is the development of whole-cell biocatalysts.[4] Rather than using isolated, purified enzymes, which can be costly and unstable, companies utilize recombinant microorganisms, typically Escherichia coli, that are engineered to co-express all three necessary enzymes (hydantoin racemase, L-hydantoinase, and L-carbamoylase) within a single cell.[4]

Advantages of Whole-Cell Biocatalysts:

-

Cost Reduction: Eliminates the need for expensive and time-consuming enzyme purification.

-

Enhanced Stability: The cellular environment protects the enzymes, increasing their operational stability.

-

No Cofactor Addition: The cell provides any necessary cofactors for enzyme activity.

-

Simplified Process: The biocatalyst can be easily separated from the reaction mixture and potentially reused.

Further process optimization involves fine-tuning reaction parameters to maximize yield and productivity.

| Parameter | Typical Optimized Value | Rationale |

| Temperature | 30-50 °C | Balances enzyme activity with stability. Higher temperatures can increase reaction rates but may lead to enzyme denaturation. |

| pH | 7.0 - 8.5 | Represents a compromise for the optimal activity and stability of all three enzymes in the cascade.[9] |

| Substrate Conc. | 50 - 100 mM | High concentrations increase throughput, but very high levels can lead to substrate or product inhibition.[9] |

| Biocatalyst Load | Varies (e.g., 5-10% w/v) | Sufficient cell mass is needed to achieve a desirable reaction rate. |

Experimental Protocols

The following protocols provide a framework for the synthesis of the precursor and its bioconversion to L-leucine.

Protocol 1: Synthesis of D,L-5-Isobutylhydantoin

Objective: To synthesize the racemic precursor via a Bucherer-Bergs reaction.

Materials:

-

Isovaleraldehyde

-

Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Reaction vessel with reflux condenser and stirring mechanism

-

Heating mantle

Procedure:

-

In a well-ventilated fume hood, prepare a solution of ammonium carbonate (1.5 mol equivalent) and sodium cyanide (1.1 mol equivalent) in a 1:1 mixture of ethanol and water.

-

Slowly add isovaleraldehyde (1.0 mol equivalent) to the stirred solution.

-

Heat the reaction mixture to 55-65°C and maintain under reflux with vigorous stirring for 5-6 hours.

-

Cool the reaction mixture to room temperature.

-

Still in the fume hood, carefully acidify the mixture with concentrated HCl to a pH of 6-7 to precipitate the product.

-

Cool the mixture further in an ice bath to maximize precipitation.

-

Collect the crude 5-isobutylhydantoin precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Recrystallize from a hot ethanol/water mixture for purification.

Protocol 2: Whole-Cell Bioconversion to L-Leucine

Objective: To convert D,L-5-isobutylhydantoin to L-leucine using a whole-cell biocatalyst.

Caption: Workflow for whole-cell biocatalytic synthesis.

Materials:

-

Recombinant E. coli strain co-expressing hydantoin racemase, L-hydantoinase, and L-carbamoylase.

-

Growth medium (e.g., LB broth) with appropriate antibiotic selection.

-

Inducer (e.g., IPTG).

-

D,L-5-Isobutylhydantoin.

-

Tris-HCl buffer (0.1 M, pH 8.0).

-

Centrifuge.

-

Shaking incubator.

Procedure:

-

Biocatalyst Preparation: a. Inoculate a starter culture of the recombinant E. coli and grow overnight. b. Use the starter culture to inoculate a larger volume of production medium. Grow at 37°C with shaking. c. When the culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8), add the inducer (e.g., IPTG) to initiate protein expression. Continue incubation for several hours or overnight at a reduced temperature (e.g., 20-25°C). d. Harvest the cells by centrifugation (e.g., 5000 x g for 15 min). e. Wash the cell pellet twice with 0.1 M Tris-HCl buffer (pH 8.0) to remove residual medium. This "resting cell" suspension is the biocatalyst.

-

Bioconversion Reaction: a. Prepare a reaction mixture containing 100 mM D,L-5-isobutylhydantoin in 0.1 M Tris-HCl buffer (pH 8.0). b. Add the prepared resting cell biocatalyst to the reaction mixture. c. Incubate the reaction at the optimal temperature (e.g., 42°C) with gentle agitation for 12-24 hours.[9]

-

Analysis: a. Periodically take samples from the reaction mixture. b. Centrifuge the samples to pellet the cells. c. Analyze the supernatant for the concentration of L-leucine and the depletion of 5-isobutylhydantoin using a suitable method, such as chiral HPLC.

Conclusion

5-Isobutylhydantoin is not merely a chemical intermediate; it is the gateway substrate for one of the most efficient and environmentally friendly methods for producing optically pure L-leucine. The multi-enzyme hydantoinase process, centered on the conversion of this precursor, represents a triumph of industrial biotechnology. By combining chemical synthesis with the exquisite specificity of enzymes within a dynamic kinetic resolution framework, this process provides a scalable, high-yield, and cost-effective solution to the enduring challenge of chirality in amino acid manufacturing, empowering advancements across the scientific and industrial landscape.

References

- 1. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Microbial hydantoinases--industrial enzymes from the origin of life? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

PART 1: Genesis of a Core Scaffold: Discovery and Synthesis

An In-depth Technical Guide to 5-Isobutylimidazolidine-2,4-dione: From Foundational Synthesis to Therapeutic Potential

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a deep dive into the discovery, history, and application of this compound. We will navigate from its synthetic origins within the broader class of hydantoins to its modern relevance as a molecular scaffold, emphasizing the causality behind experimental design and the principles of scientific validation.

The history of this compound is not marked by a singular discovery but is deeply rooted in the systematic exploration of the imidazolidine-2,4-dione ring system, commonly known as hydantoin. The parent hydantoin compound was first isolated by Adolf von Baeyer in 1861 during his research on uric acid.[1] Subsequent work by Friedrich Urech in 1873, who synthesized 5-methylhydantoin from alanine, pioneered a method for creating 5-substituted hydantoins from amino acids.[1][2][3]

The most direct and versatile method for synthesizing 5-substituted and 5,5-disubstituted hydantoins, including the isobutyl variant, is the Bucherer–Bergs reaction .[4][5] First patented by Bergs in 1929 and later elaborated upon by Bucherer in 1934, this multicomponent reaction provides an efficient pathway from simple ketones or aldehydes.[6][7] It has become a cornerstone in heterocyclic chemistry for preparing these valuable intermediates.[8]

Experimental Protocol: Bucherer-Bergs Synthesis of this compound

This protocol details the one-pot synthesis of this compound from isovaleraldehyde, a common and inexpensive starting material.[2]

Core Principle: The reaction involves the condensation of an aldehyde (isovaleraldehyde) with ammonium carbonate and a cyanide salt (potassium cyanide) to form the hydantoin ring in a single step.[8][9]

Materials:

-

Isovaleraldehyde (3-Methylbutanal)

-

Potassium Cyanide (KCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol (50-60% aqueous solution)

-

Hydrochloric Acid (for workup)

-

Standard reflux and filtration apparatus

Step-by-Step Methodology:

-

Reaction Assembly: In a round-bottom flask fitted with a reflux condenser, combine isovaleraldehyde (1.0 eq), potassium cyanide (1.1 eq), and an excess of ammonium carbonate (2.5-3.0 eq) in a 50-60% aqueous ethanol solution. The use of aqueous ethanol is critical as it serves as an effective solvent for both the organic aldehyde and the inorganic salts.[7]

-

Thermal Induction: Heat the mixture to 60-70°C with continuous stirring.[5] This temperature is optimal for driving the reaction forward without significant decomposition of the reactants or intermediates. The reaction is typically maintained for 8-12 hours.

-

Reaction Progression: The mechanism proceeds through the initial formation of an aminonitrile intermediate from the aldehyde, ammonia (from ammonium carbonate), and cyanide.[7] This intermediate then reacts with carbon dioxide (also from ammonium carbonate decomposition) and cyclizes to form the hydantoin product.[7][8]

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product, being sparingly soluble in the reaction medium, will often precipitate. Carefully acidify the mixture with hydrochloric acid to neutralize any remaining base and further decrease the solubility of the hydantoin, maximizing the yield.

-

Final Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and recrystallize from a suitable solvent like ethanol to obtain the purified this compound.

Causality Behind Experimental Choices:

-

Excess Ammonium Carbonate: This ensures a sufficient supply of both ammonia and carbon dioxide, pushing the reaction equilibrium towards the formation of the aminonitrile and subsequent cyclization.[9]

-

Sealed Vessel (Optional but Recommended): For volatile aldehydes, conducting the reaction in a sealed vessel (e.g., a pressure flask) can improve yields by preventing the loss of starting material.[4]

References

- 1. Hydantoin - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Hydantoin & Its Derivatives | Study.com [study.com]

- 3. researchgate.net [researchgate.net]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Introduction: The Structural Elucidation of a Bioactive Scaffold

An In-Depth Technical Guide to the Spectral Analysis of 5-Isobutylhydantoin

Hydantoin and its derivatives represent a class of five-membered heterocyclic compounds that are cornerstones in medicinal chemistry, exhibiting a wide array of biological activities including anticonvulsant, anticancer, and antimicrobial properties.[1][2] 5-Isobutylhydantoin, a derivative of the amino acid leucine, is a key intermediate in various synthetic pathways. Accurate and unambiguous structural characterization is paramount for its use in research and drug development. This guide provides a comprehensive analysis of the expected spectral data for 5-isobutylhydantoin, offering a foundational blueprint for its identification and quality control using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this document synthesizes established spectroscopic principles with practical, field-proven methodologies to ensure robust and reliable characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for the detailed structural elucidation of organic molecules in solution.[3][4] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the molecular framework, including connectivity and stereochemistry.[5]

¹H NMR Spectroscopy: A Proton's Perspective

Proton (¹H) NMR spectroscopy reveals the electronic environment of each hydrogen atom in a molecule, offering critical insights into its structure. The predicted ¹H NMR spectrum of 5-isobutylhydantoin is based on established chemical shift principles and spin-spin coupling patterns.[6][7][8]

Predicted ¹H NMR Data for 5-Isobutylhydantoin

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale |

| H-a (N1-H) | 7.5 - 8.5 | Broad Singlet | 1H | - | The N1-H proton is part of an imide-like structure and is expected to be deshielded, appearing as a broad signal due to quadrupole broadening and potential exchange. |